molecular formula C15H27N2O6S- B14101778 (1r,2r,4s)-2-[(t-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate

(1r,2r,4s)-2-[(t-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate

Cat. No.: B14101778
M. Wt: 363.5 g/mol
InChI Key: IDWVDSIEZHZVAG-SDDRHHMPSA-M
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Description

(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexyl ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of functional groups: The tert-butoxycarbonyl (Boc) group is introduced through a reaction with tert-butyl chloroformate, while the dimethylaminocarbonyl group is added using dimethylamine and a suitable carbonyl source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its functional groups can be selectively modified to create probes for biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be used in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the Boc group can protect amines during chemical reactions, while the dimethylaminocarbonyl group can interact with nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms.

    Levalbuterol Related Compound D: This compound is a reference standard used in pharmaceutical quality tests.

Uniqueness

(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate is unique due to its combination of functional groups and stereochemistry. This allows for specific interactions with molecular targets and makes it a versatile compound in various applications.

Properties

Molecular Formula

C15H27N2O6S-

Molecular Weight

363.5 g/mol

IUPAC Name

[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methanesulfonate

InChI

InChI=1S/C15H28N2O6S/c1-15(2,3)23-14(19)16-12-8-10(13(18)17(4)5)6-7-11(12)9-24(20,21)22/h10-12H,6-9H2,1-5H3,(H,16,19)(H,20,21,22)/p-1/t10-,11-,12+/m0/s1

InChI Key

IDWVDSIEZHZVAG-SDDRHHMPSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1CS(=O)(=O)[O-])C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1CS(=O)(=O)[O-])C(=O)N(C)C

Origin of Product

United States

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